molecular formula C7H10O4 B137064 (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one CAS No. 141902-99-0

(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one

Cat. No. B137064
M. Wt: 158.15 g/mol
InChI Key: VHMKLEZGFRNERW-FBCQKBJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one, also known as AHMO, is a natural product isolated from the fermentation broth of Streptomyces sp. AHMO has been found to possess various biological activities, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one is not fully understood. However, it has been suggested that (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one inhibits bacterial and fungal growth by disrupting the cell membrane. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been found to have several biochemical and physiological effects. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to decrease the production of reactive oxygen species (ROS) in cells, which can prevent oxidative damage. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can protect cells from oxidative stress. In addition, (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to decrease the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can reduce inflammation.

Advantages And Limitations For Lab Experiments

(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has several advantages and limitations for lab experiments. One advantage is that (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one is a natural product, making it a potential candidate for drug development. Another advantage is that (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been found to possess various biological activities, making it a versatile compound for research. However, one limitation is that the yield of the total synthesis method is relatively low, making it difficult to obtain large quantities of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one. Another limitation is that the mechanism of action of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one is not fully understood, making it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one. One direction is to study the mechanism of action of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one in more detail to better understand its effects. Another direction is to investigate the potential of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one as a drug candidate for various diseases, such as bacterial infections, fungal infections, and cancer. Additionally, future research could focus on improving the yield of the total synthesis method to obtain larger quantities of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one for research purposes.

Synthesis Methods

(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one can be synthesized through a total synthesis method or isolated from the fermentation broth of Streptomyces sp. The total synthesis method involves several steps, including the protection of the hydroxyl group, the formation of the oxolan ring, and the deprotection of the hydroxyl group. The yield of the total synthesis method is relatively low, and the process is complicated. Therefore, the isolation of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one from the fermentation broth of Streptomyces sp. is the preferred method.

Scientific Research Applications

(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been found to possess various biological activities, including antibacterial, antifungal, and antitumor activities. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has also been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger. In addition, (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

CAS RN

141902-99-0

Product Name

(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one

InChI

InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7+/m1/s1

InChI Key

VHMKLEZGFRNERW-FBCQKBJTSA-N

Isomeric SMILES

C[C@@H]1COC(=O)[C@]1(C(=O)C)O

SMILES

CC1COC(=O)C1(C(=O)C)O

Canonical SMILES

CC1COC(=O)C1(C(=O)C)O

synonyms

2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3S,4R)- (9CI)

Origin of Product

United States

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